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Introduction

Dysregulation of the cell cycle is a fundamental characteristic of cancer, often driven by the
aberrant activity of cyclin-dependent kinases (CDKs) and their cyclin partners.[1][2] This central
role makes CDKs attractive therapeutic targets in oncology.[3][4] AT7519 mesylate, N-(4-
piperidinyl)-4-(2,6-dichlorobenzoylamino)1H-pyrazole-3-carboxamide, is a small-molecule
inhibitor of multiple CDKs developed by Astex Therapeutics using a fragment-based drug
discovery approach.[1][3][4] This technical guide provides a comprehensive overview of the
discovery, mechanism of action, and preclinical development of AT7519, presenting key data,
experimental protocols, and pathway visualizations to support further research and
development.

Quantitative Data Summary

The preclinical efficacy of AT7519 has been quantified through various in vitro and in vivo
studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519
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Kinase Target ICs0 (nmoliL) Assay Type
CDK1/Cyclin B 210 Radiometric
CDK2/Cyclin A 47 Radiometric
CDK4/Cyclin D1 100 ELISA
CDKS5/p35 13 DELFIA
CDK®6/Cyclin D3 170 ELISA
CDKO9/Cyclin T1 <10 Not Specified
GSK-3p 89 Radiometric

Data sourced from references[3][5].

Table 2: In Vitro Antiproliferative Activity of AT7519 (72h

exposure)

Cell Line Cancer Type ICs0 (nmoliL)
HCT116 Colon Carcinoma 110
HT29 Colon Carcinoma 170
SW620 Colon Carcinoma 940
A549 Lung Carcinoma 200
MCF-7 Breast Carcinoma 40
U251 Glioblastoma 246
Us7MG Glioblastoma 222
MM.1S Multiple Myeloma 500
U266 Multiple Myeloma 500

Data sourced from references[2][3][5][6].
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Table 3: In Vivo Efficacy of AT7519 in Xenograft Models

Cancer Model

Dosing Schedule

Key Outcomes

HCT116 Colon Cancer

(advanced-stage)

9.1 mg/kg, twice daily for 9
days

Tumor regression observed;
complete regression in 6 of 8

mice.[3]

HT29 Colon Cancer (early-

stage)

7.5 mg/kg, twice daily for 9
days

Tumor growth inhibition (T/C
value of 12%); complete

regression in 2 of 12 mice.[3]

Multiple Myeloma (human

xenograft)

15 mg/kg, once daily (5

days/week for 2 weeks)

Significant tumor growth
inhibition and prolonged
median overall survival (40 vs
27.5 days).[1]

MYCN-amplified
Neuroblastoma (AMC711T)

5, 10, or 15 mg/kg, once daily
(5 days on, 2 days off for 3

weeks)

Dose-dependent tumor growth
inhibition.[7][8][9]

Th-MYCN Transgenic
Neuroblastoma

Not Specified

Improved survival and
significant tumor regression

(86% average reduction at day

7).[718]1°]

Core Mechanism of Action

AT7519 is an ATP-competitive inhibitor that potently targets multiple CDKs involved in cell cycle
progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[3][5] Inhibition
of these kinases leads to a cascade of downstream effects, culminating in cell cycle arrest,
inhibition of transcription, and induction of apoptosis.[1][2][3]

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of key substrates required
for cell cycle phase transitions.[3] This includes the retinoblastoma protein (Rb), protein
phosphatase 1a (PP1a), and nucleophosmin (NPM).[3][7][8] The resulting hypo-
phosphorylation of these substrates leads to cell cycle arrest at the GO/G1 and G2/M phases,
effectively halting cellular proliferation.[1][3][6][10]
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Transcriptional Inhibition

AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation
factor b (P-TEFb). CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of
RNA Polymerase Il (RNA Pol Il), a critical step for transcriptional elongation.[1][11] AT7519
treatment leads to the dephosphorylation of RNA Pol II, inhibiting transcription.[1][3] This is
particularly detrimental to cancer cells, which rely on the high-level expression of short-lived
anti-apoptotic proteins like Mcl-1 and XIAP.[1][11]

Induction of Apoptosis and Other Cell Death Pathways

The combined effects of cell cycle arrest and transcriptional inhibition of survival proteins drive
cancer cells towards apoptosis.[1][2][3] This is evidenced by increased caspase-3 activation
and PARP cleavage.[1][3] In some contexts, such as glioblastoma, AT7519 has also been
shown to induce pyroptosis through the caspase-3-mediated cleavage of gasdermin E
(GSDME).[6]

GSK-3B Pathway Modulation

In addition to its effects on CDKs, AT7519 inhibits Glycogen Synthase Kinase 3 beta (GSK-3p).
[3] In multiple myeloma cells, AT7519 treatment leads to a rapid dephosphorylation (activation)
of GSK-3[ at the Serine 9 residue, a mechanism shown to be independent of RNA Pol Il
inhibition but contributory to the induction of apoptosis.[1]

Visualizations: Pathways and Workflows

/I Connections AT7519 -> CDK1_2 [label="Inhibits", color="#EA4335", arrowhead=tee]; AT7519
-> CDKO9 [label="Inhibits", color="#EA4335", arrowhead=tee]; AT7519 -> GSK3B
[label="Inhibits\n(Dephosphorylates)", color="#EA4335", arrowhead=tee];

CDK1_2 -> pRb [label="Phosphorylates", color="#5F6368", style=dashed]; CDK9 ->
RNA_Pol_II [label="Phosphorylates", color="#5F6368", style=dashed]; RNA_Pol_II -> Mcl1
[label="Upregulates", color="#5F6368", style=dashed]; GSK3B -> GS [label="Phosphorylates",
color="#5F6368", style=dashed];

pRb -> Arrest [label="Leads to", color="#202124"]; RNA_Pol_II -> Transcription [label="Leads
to", color="#202124"]; Mcll -> Apoptosis [label="Prevents", color="#5F6368", style=dashed,
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arrowhead=tee]; GSK3B -> Apoptosis [label="Contributes to", color="#202124"]; Transcription -
> Apoptosis [label="Induces", color="#202124"]; } end_dot Caption: Molecular mechanism of
AT7519, showing inhibition of CDKs and GSK-3(.

/Il Workflow Connections synthesis -> kinase_assay [label="Candidate Compound"];
moa_assays -> xenograft [label="Promising Candidate"]; xenograft -> clinical_rationale
[label="Demonstrated Efficacy & Tolerability"]; pd_biomarkers -> clinical_rationale; pk_studies -
> clinical_rationale; } end_dot Caption: Preclinical workflow for the evaluation of AT7519.

Detailed Experimental Protocols

The following sections describe the general methodologies for key experiments used in the
characterization of AT7519.

In Vitro Kinase Assays

To determine the inhibitory activity of AT7519 against specific kinases, several assay formats
were used.[5]

o Protocol Outline (Radiometric Filter Binding - for CDK1, CDK2, GSK-3p):

o Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g.,
histone H1 for CDKSs), and radiolabeled ATP ([y-33P]ATP) in an appropriate buffer.

o Add varying concentrations of AT7519 or DMSO (vehicle control) to the reaction wells.
o Incubate the mixture to allow the kinase reaction to proceed.

o Stop the reaction and transfer the mixture to a phosphocellulose filter membrane, which
binds the phosphorylated substrate.

o Wash the filter to remove unincorporated [y-33P]ATP.
o Measure the radioactivity retained on the filter using a scintillation counter.

o Calculate the percent inhibition relative to the control and determine the ICso value by
nonlinear regression.
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e Assay Formats for Other Kinases:

o DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) for CDK5: This
immunoassay uses a europium-labeled antibody to detect the phosphorylated substrate.

o ELISA (Enzyme-Linked Immunosorbent Assay) for CDK4, CDKG6: This format typically
involves an antibody that specifically recognizes the phosphorylated product, which is then
detected with a secondary antibody conjugated to an enzyme (e.g., HRP).

Cell Proliferation and Viability Assays

These assays measure the ability of AT7519 to inhibit the growth of cancer cell lines.
e Protocol Outline (CCK-8/MTS Assay):
o Seed human tumor cells in 96-well plates and allow them to adhere overnight.

o Treat the cells with a serial dilution of AT7519 for a specified period (e.g., 48 or 72 hours).
[6]

o Add a tetrazolium salt solution (e.g., WST-8 from a CCK-8 kit) to each well.

o Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce
the salt to a colored formazan product.

o Measure the absorbance of the formazan product using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control and determine the
I1Cso.

e Protocol Outline (EdU-DNA Synthesis Assay):
o Treat logarithmically growing cells with different concentrations of AT7519 for 48 hours.[6]

o Add 5-ethynyl-2"-deoxyuridine (EdU), a nucleoside analog of thymidine, to the culture
medium and incubate for several hours. EdU is incorporated into newly synthesized DNA.

o Fix and permeabilize the cells.
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o Perform a click chemistry reaction by adding a fluorescent azide (e.g., Apollo 567) that
specifically binds to the alkyne group on the incorporated EdU.[6]

o Counterstain cell nuclei with a DNA dye like DAPI or Hoechst.

o Visualize and quantify the percentage of EdU-positive (proliferating) cells using
fluorescence microscopy.[6]

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle
following treatment.

e Protocol Outline (Propidium lodide Staining):

o Treat cells with AT7519 (e.g., 0.5 uM) or vehicle for various time points (e.g., 6, 12, 24
hours).[1]

o Harvest the cells by trypsinization and wash with PBS.
o Fix the cells in cold 70% ethanol to permeabilize the membranes.

o Wash the cells and resuspend in a staining solution containing a DNA-intercalating dye
(e.g., Propidium lodide) and RNase A (to prevent staining of double-stranded RNA).

o Analyze the cells using a flow cytometer. The fluorescence intensity of the dye is directly
proportional to the DNA content.

o Quantify the percentage of cells in the Sub-G1 (apoptotic), GO/G1, S, and G2/M phases of
the cell cycle. An accumulation of cells in GO/G1 and G2/M phases indicates cell cycle
arrest.[1][10]

Western Blot Analysis for Pharmacodynamic Markers

This technique is used to measure the levels and phosphorylation status of proteins in the
AT7519 signaling pathway.

e Protocol Outline:
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o Treat cells (e.g., HCT116 or MM.1S) with AT7519 for specified times.[1][3]

o Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve
protein phosphorylation.

o Determine the protein concentration of the lysates using a BCA or Bradford assay.

o Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or
nitrocellulose membrane.

o Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with primary antibodies specific for target proteins, such as
phospho-Rb (T821), phospho-NPM (T199), phospho-RNA Pol 1l (Ser2), total CDK1, Mcl-1,
or cleaved PARP.[1][3]

o Wash and incubate with an appropriate HRP-conjugated secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot. A loading control (e.g., B-actin or GAPDH) is used to ensure equal protein loading.

In Vivo Xenograft Efficacy Studies

Animal models are crucial for evaluating the anti-tumor activity of AT7519 in a living system.
o Protocol Outline (Subcutaneous Xenograft Model):

o Implant human tumor cells (e.g., HCT116) or tumor fragments subcutaneously into the
flank of immunocompromised mice (e.g., NMRI-nu/nu or SCID mice).[3][7][8]

o Allow tumors to grow to a palpable size (e.g., 100-200 mma3).
o Randomize the mice into treatment and control (vehicle) groups.

o Administer AT7519 via a clinically relevant route, such as intraperitoneal (i.p.) or
intravenous (i.v.) injection, following a specific dosing schedule (e.g., 15 mg/kg, daily, 5
days/week).[1][7][8]
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o Monitor tumor volume using caliper measurements and mouse body weight (as a measure

of toxicity) regularly.

o At the end of the study, endpoints may include tumor growth inhibition (TGI), tumor

regression, or overall survival.[1][3]

o Tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry for
caspase-3 or Western blot for p-Rb).[1][7][8]

Conclusion

AT7519 mesylate is a potent, multi-targeted CDK inhibitor with a well-characterized mechanism
of action. It disrupts cell cycle progression and transcriptional regulation in cancer cells, leading
to potent anti-proliferative and pro-apoptotic activity. The robust preclinical data, demonstrating
significant efficacy across a range of in vitro and in vivo cancer models, provided a strong
rationale for its advancement into clinical trials.[2][3][4] This guide consolidates the key
technical information on AT7519, serving as a valuable resource for scientists and researchers
in the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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